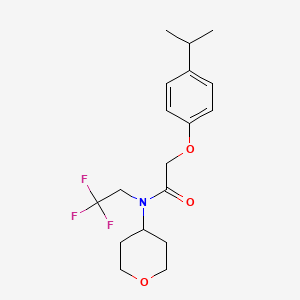

2-(4-isopropylphenoxy)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide

CAS No.: 1396853-32-9

Cat. No.: VC4238734

Molecular Formula: C18H24F3NO3

Molecular Weight: 359.389

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396853-32-9 |

|---|---|

| Molecular Formula | C18H24F3NO3 |

| Molecular Weight | 359.389 |

| IUPAC Name | N-(oxan-4-yl)-2-(4-propan-2-ylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide |

| Standard InChI | InChI=1S/C18H24F3NO3/c1-13(2)14-3-5-16(6-4-14)25-11-17(23)22(12-18(19,20)21)15-7-9-24-10-8-15/h3-6,13,15H,7-12H2,1-2H3 |

| Standard InChI Key | WYTBVJALNKYTRU-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC=C(C=C1)OCC(=O)N(CC(F)(F)F)C2CCOCC2 |

Introduction

The compound "2-(4-isopropylphenoxy)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide" is a synthetic organic molecule. Its structure includes:

-

4-isopropylphenoxy group: A hydrophobic aromatic ether.

-

Tetrahydro-2H-pyran moiety: A cyclic ether that can influence solubility and bioavailability.

-

Trifluoroethyl group: Known to enhance metabolic stability and bioactivity in pharmaceutical compounds.

Key Functional Groups

-

Phenoxy group: Contributes to lipophilicity and potential interactions with biological targets.

-

Tetrahydropyran ring: Adds flexibility and impacts pharmacokinetics.

-

Trifluoroethyl group: Often used in drug design for improving binding affinity and resistance to enzymatic degradation.

Pharmaceutical Relevance

Compounds with similar structures are often investigated for:

-

Anti-inflammatory properties: Due to their ability to modulate enzyme activity or receptor interactions.

-

Metabolic stability: The trifluoromethyl group enhances resistance to metabolic breakdown.

Industrial Uses

Such compounds might also find applications in material science or as intermediates in chemical synthesis.

Research Directions

Future studies could explore:

-

Biological Activity: Screening for antimicrobial, anti-inflammatory, or anticancer properties.

-

Synthetic Pathways: Developing efficient methods using green chemistry principles.

-

Computational Studies: Molecular docking to predict binding affinities with biological targets.

If you have access to specific data or insights about this compound, I can refine the content further!

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume